molecular formula C7H5Cl2NO4S B2911448 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 98273-22-4

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B2911448
CAS RN: 98273-22-4
M. Wt: 270.08
InChI Key: BABZCNCBFPIBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO4S. It has a molecular weight of 270.09 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is 1S/C7H5Cl2NO4S/c1-4-2-6 (10 (11)12)5 (8)3-7 (4)15 (9,13)14/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride are likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . It has a molecular weight of 270.09 .

Scientific Research Applications

1. Building Blocks for Synthesis of Diverse Heterocycles This compound belongs to the family of chlorinated nitroaromatic compounds, which are important building blocks for the synthesis of diverse heterocycles . Heterocycles are key structures in many pharmaceuticals and organic materials, so this compound can be used to create a wide variety of these substances.

Production of Industrial Chemicals

Chlorinated nitroaromatic compounds, including this one, are used in the production of a number of industrial chemicals . This means it could be used in various chemical industries to produce other compounds or products.

Synthesis of Pharmaceuticals

The isomeric 2-chloro-6-nitrotoluene, which is similar to this compound, is a common intermediate in the synthesis of pharmaceuticals such as the bronchodilatory compound vasicine . This suggests that “4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride” could also be used in the production of certain pharmaceuticals.

4. Production of Azo and Sulfur Dyes 1-chloro-4-nitrobenzene, a compound related to this one, is used in the industrial production of azo and sulfur dyes . This implies that “4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride” could potentially be used in dye production as well.

Environmental Pollutant

This compound is found in industrial wastes and is a serious environmental pollutant . It causes methemoglobinemia in humans and animals and is weakly mutagenic and carcinogenic . This information is important for understanding the environmental and health impacts of this compound.

Biodegradation Studies

The bacterial strain LW1 (family Comamonadaceae), utilizes 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy and transforms it into 2-amino-5-chlorophenol . This suggests that “4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride” could be used in studies of biodegradation and environmental remediation.

Nonlinear Optical Applications

In the visible region, there is no absorption observed, which is an essential condition for nonlinear optical applications . This suggests potential uses in the field of optics and photonics.

Synthesis of Other Compounds

4-Nitrobenzenesulfonyl chloride, a compound related to this one, was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (1) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) hydroxylamines of sulfadiazine and sulfamethoxazole . This suggests that “4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride” could also be used in the synthesis of similar compounds.

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-chloro-2-methyl-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABZCNCBFPIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.